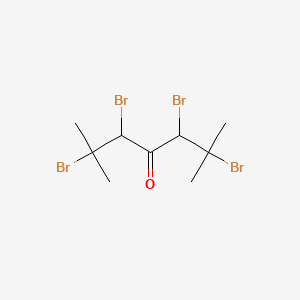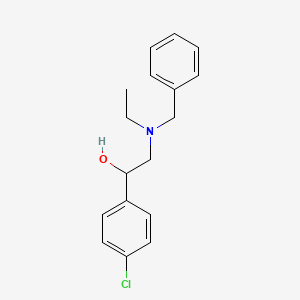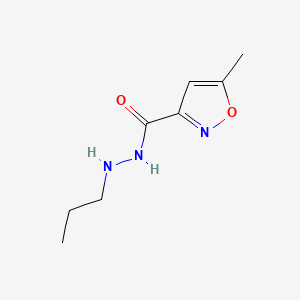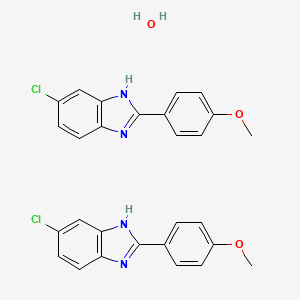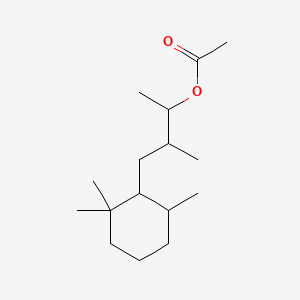
iso-Methyl tetrahydroionyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iso-Methyl tetrahydroionyl acetate, also known as 4-oxido-8-methyl-3,7-dihydro-1H-pyrrolo[3,2,1-de]pyrrolone acetate, is a chemical compound with the molecular formula C16H30O2 and a molecular weight of 254.41 g/mol . It is typically a colorless to pale yellow liquid with a pleasant fruity and floral aroma . This compound is soluble in common organic solvents such as ethanol and dimethylformamide .
Méthodes De Préparation
Iso-Methyl tetrahydroionyl acetate can be synthesized through various methods. One common synthetic route involves the cyclization of 2-butanone to form an ethanolamine salt, which is then reacted with acetic anhydride in the presence of a base catalyst to yield the final product . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, ensuring the process is both cost-effective and scalable .
Analyse Des Réactions Chimiques
Iso-Methyl tetrahydroionyl acetate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: It can be reduced to form different reduced products.
Substitution: This compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions.
Applications De Recherche Scientifique
Iso-Methyl tetrahydroionyl acetate has a wide range of applications in scientific research and industry:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is utilized in studies related to cellular processes and metabolic pathways.
Medicine: this compound is investigated for its potential therapeutic properties and its role in drug development.
Industry: It is employed in the production of fragrances and flavorings due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of iso-Methyl tetrahydroionyl acetate involves its interaction with specific molecular targets and pathways. It can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Iso-Methyl tetrahydroionyl acetate can be compared with other similar compounds such as:
- Methyl tetrahydroionyl acetate
- Ethyl tetrahydroionyl acetate
- Propyl tetrahydroionyl acetate These compounds share similar structural features but differ in their specific functional groups, leading to variations in their chemical properties and applications. This compound is unique due to its specific molecular structure, which imparts distinct aromatic and chemical characteristics .
Propriétés
Numéro CAS |
60241-55-6 |
|---|---|
Formule moléculaire |
C16H30O2 |
Poids moléculaire |
254.41 g/mol |
Nom IUPAC |
[3-methyl-4-(2,2,6-trimethylcyclohexyl)butan-2-yl] acetate |
InChI |
InChI=1S/C16H30O2/c1-11-8-7-9-16(5,6)15(11)10-12(2)13(3)18-14(4)17/h11-13,15H,7-10H2,1-6H3 |
Clé InChI |
URFHDVSDYWQMJU-UHFFFAOYSA-N |
SMILES |
CC1CCCC(C1CC(C)C(C)OC(=O)C)(C)C |
SMILES canonique |
CC1CCCC(C1CC(C)C(C)OC(=O)C)(C)C |
| 60241-55-6 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


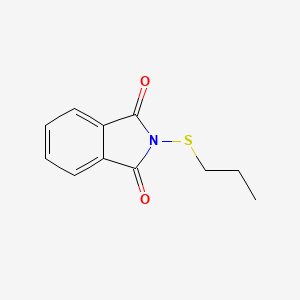
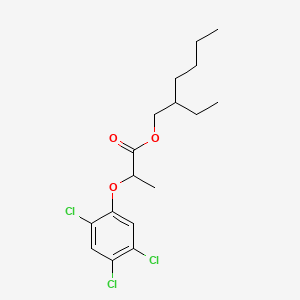
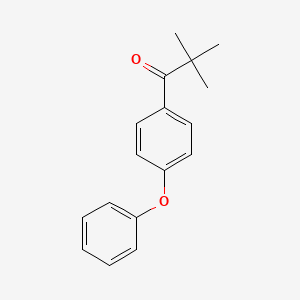
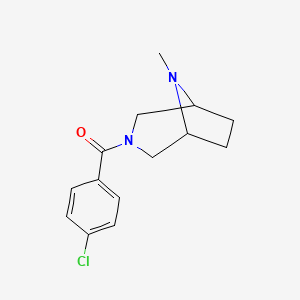
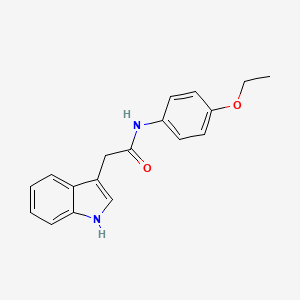
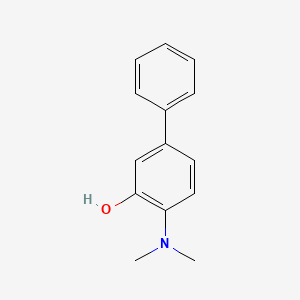
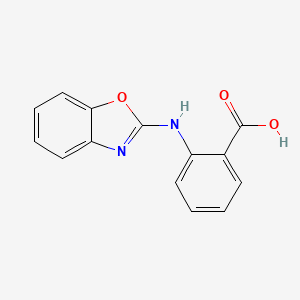

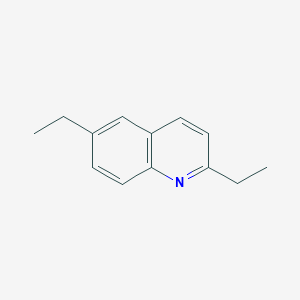
![Poly(oxy-1,2-ethanediyl),a,a',a''-1,2,3-propanetriyltris[w-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-](/img/structure/B1616855.png)
